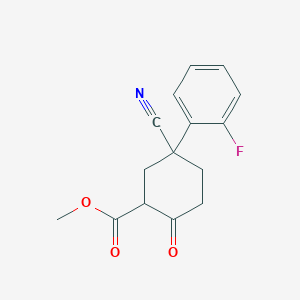
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
描述
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a phenylpropyl group, and a diazepane ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-phenylpropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
化学反应分析
Types of Reactions: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the tert-butyl or phenylpropyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted diazepanes .
科学研究应用
Chemistry: In chemistry, tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways .
Medicine: It can be used in the synthesis of drugs that target neurological disorders, due to its diazepane ring structure which is similar to that of many psychoactive compounds .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
作用机制
The mechanism of action of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and phenylpropyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl 4-(3-phenylpropyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring with tert-butyl and phenylpropyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the diazepane ring provides a distinct binding affinity to certain biological targets, making it valuable for drug discovery and development .
属性
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIXGGXLLSTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

